Lipophilicity: LogP vs. 4-Sulfamoylbenzoic Acid
4-(3-Cyanopropanesulfonyl)benzoic acid exhibits a calculated logP of 0.762 [1], indicating moderate lipophilicity. This contrasts with a class of 4-sulfamoylbenzoic acid derivatives, which typically possess logP values in the range of 0.0 to 0.5 due to the presence of a polar sulfonamide group [2]. The quantified difference in logP of approximately +0.26 to +0.76 log units suggests that the target compound has superior passive membrane permeability compared to its more polar 4-sulfamoyl analogs, which can be critical for cellular assays and in vivo studies.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.762 |
| Comparator Or Baseline | 4-sulfamoylbenzoic acid derivatives: ~0.0 - 0.5 (class-level inference) |
| Quantified Difference | Target compound is +0.26 to +0.76 log units higher |
| Conditions | Calculated property; comparator values based on published data for a class of 4-sulfonylated benzoic acid esters [2] |
Why This Matters
Higher logP can improve cell permeability and bioavailability in early drug discovery, making this scaffold a potentially more tractable starting point for medicinal chemistry campaigns.
- [1] Chembase.cn. (n.d.). 4-[(3-cyanopropane)sulfonyl]benzoic acid (Product No. EN300-61051). Retrieved April 22, 2026. View Source
- [2] Owen, C. P., & Ahmed, S. (2003). Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase. Research Innovation, Kingston University. Retrieved April 22, 2026. View Source
